N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the hydroxypropyl group: This step might involve the reaction of a suitable epoxide with a nucleophile.
Attachment of the thiophenyl group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide backbone: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LiAlH4, NaBH4.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(phenyl)acetamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(15,9-4-5-9)8-13-11(14)7-10-3-2-6-16-10/h2-3,6,9,15H,4-5,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDMONVKCXENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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